7-ethoxy-6-ethyl-4-methyl-2H-chromen-2-one
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Overview
Description
7-ethoxy-6-ethyl-4-methyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound has the molecular formula C14H16O3 and a molecular weight of 232.282 g/mol . Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in nature, particularly in green plants, fungi, and bacteria .
Preparation Methods
The synthesis of 7-ethoxy-6-ethyl-4-methyl-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the reaction of methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . Another method involves the Pechmann reaction, where 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one is prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
7-ethoxy-6-ethyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron trifluoride dihydrate, sulfuric acid, and ethylchloroacetate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ethylchloroacetate followed by the addition of hydrazine hydrate can yield different coumarin derivatives with potential biological activities .
Scientific Research Applications
7-ethoxy-6-ethyl-4-methyl-2H-chromen-2-one has numerous scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a fluorescent probe for studying enzyme activities . In biology and medicine, coumarin derivatives, including this compound, have been investigated for their potential anticancer, antimicrobial, and anti-inflammatory properties . Additionally, they are used in the development of optical brighteners, photosensitizers, and fluorescent dyes .
Mechanism of Action
The mechanism of action of 7-ethoxy-6-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. Coumarin derivatives are known to inhibit various enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s effects are mediated through its ability to bind to these enzymes and modulate their activity, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
7-ethoxy-6-ethyl-4-methyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as 7-ethoxy-4-methylcoumarin and 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one . While these compounds share a similar core structure, their unique substituents and functional groups confer distinct biological activities and chemical properties. For instance, 7-ethoxy-4-methylcoumarin is known for its use as a fluorescent probe, whereas 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one has been studied for its potential anticancer properties .
Properties
IUPAC Name |
7-ethoxy-6-ethyl-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-4-10-7-11-9(3)6-14(15)17-13(11)8-12(10)16-5-2/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYUBTYUVMGZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=O)C=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357567 |
Source
|
Record name | 7-Ethoxy-6-ethyl-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-07-3 |
Source
|
Record name | 7-Ethoxy-6-ethyl-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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